- Synthesis and resolution of substituted pipecolic acidsEuropean Polymer Journal, 1983, 19(10-11), 1055-65,
Cas no 934-60-1 (6-Methylpicolinic acid)
6-Methylpicolinic acid is a heterocyclic organic compound with the molecular formula C7H7NO2, featuring a methyl group at the 6-position of the picolinic acid scaffold. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of metal-chelating agents and bioactive molecules. Its pyridine-carboxylic acid structure enables coordination with metal ions, making it useful in catalysis and material science applications. The methyl substitution enhances its lipophilicity, which can influence solubility and reactivity in synthetic pathways. High purity grades are available for precision applications, ensuring consistent performance in research and industrial processes.

6-Methylpicolinic acid structure
商品名:6-Methylpicolinic acid
6-Methylpicolinic acid 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
-
- MDL: MFCD00023481
- インチ: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- InChIKey: LTUUGSGSUZRPRV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(C)N=1)O
計算された属性
- せいみつぶんしりょう: 137.04800
- どういたいしつりょう: 137.047678
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 50.2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.23
- ゆうかいてん: 127.0 to 132.0 deg-C
- ふってん: 100 °C/4.5 mmHg(lit.)
- フラッシュポイント: 100℃/4.5mm
- 屈折率: 1.561
- PSA: 50.19000
- LogP: 1.08820
- ようかいせい: 未確定
6-Methylpicolinic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39-S36
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
6-Methylpicolinic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Methylpicolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0873-25G |
6-Methylpyridine-2-carboxylic Acid |
934-60-1 | >98.0%(T)(HPLC) | 25g |
¥1285.00 | 2024-04-15 | |
Enamine | EN300-28863-0.5g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 0.5g |
$21.0 | 2023-09-06 | |
Enamine | EN300-28863-10.0g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 10g |
$72.0 | 2023-05-03 | |
Enamine | EN300-28863-100.0g |
6-methylpyridine-2-carboxylic acid |
934-60-1 | 95% | 100g |
$462.0 | 2023-05-03 | |
Chemenu | CM173681-500g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 500g |
$795 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046976-100g |
6-Methylpicolinic acid |
934-60-1 | 98% | 100g |
¥890.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62770-25g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 25g |
¥376.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D402486-500g |
2-Picoline-6-carboxylic acid |
934-60-1 | 97% | 500g |
$2700 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032689-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
¥89 | 2024-05-20 | |
TRC | M337943-500mg |
6-Methyl-2-pyridinecarboxylic Acid |
934-60-1 | 500mg |
$ 65.00 | 2022-06-03 |
6-Methylpicolinic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory systemActa Poloniae Pharmaceutica, 1996, 53(2), 133-135,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
ごうせいかいろ 9
はんのうじょうけん
1.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
リファレンス
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical PropertiesInorganic Chemistry, 2003, 42(15), 4680-4695,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
リファレンス
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzeneBioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
リファレンス
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
リファレンス
- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophilesBiocatalysis and Biotransformation, 1995, 12(4), 241-54,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
リファレンス
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate additionChemical Communications (Cambridge, 2003, (15), 1948-1949,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
リファレンス
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecaneApplied Microbiology and Biotechnology, 2010, 86(4), 1165-1170,
ごうせいかいろ 20
はんのうじょうけん
リファレンス
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
ごうせいかいろ 21
ごうせいかいろ 22
はんのうじょうけん
リファレンス
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
ごうせいかいろ 23
はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
ごうせいかいろ 24
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
ごうせいかいろ 25
はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
ごうせいかいろ 26
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
ごうせいかいろ 27
はんのうじょうけん
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
ごうせいかいろ 28
はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
6-Methylpicolinic acid Raw materials
- 3-Methylcatechol
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Benzoic acid
- 2-Methylbutanoic acid
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- 2,4-Heptadienoic acid, 2-hydroxy-6-oxo-, (E,Z)-
- methyl 3-oxobutanoate
- 2-(Bromomethyl)-6-methylpyridine
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
- Glucosamine hydrochloride
- Methyl 6-methylpyridine-2-carboxylate
- 2-cyano-6-methylpyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
6-Methylpicolinic acid Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- p-Tyramine (51-67-2)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- 3-Methyl-1-hexanol (13231-81-7)
- Methyl 3-aminobenzoate (4518-10-9)
- 6-Methylpicolinic acid (934-60-1)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- o-Nicotine (23950-04-1)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- (3-Amino-4-methylphenyl)methanol (81863-45-8)
- Methyl 4-(methylamino)benzoate (18358-63-9)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
6-Methylpicolinic acid 関連文献
-
Marzieh Sohrabi,Mohammad Reza Binaeizadeh,Aida Iraji,Bagher Larijani,Mina Saeedi,Mohammad Mahdavi RSC Adv. 2022 12 12011
-
János P. Mészáros,Orsolya D?m?t?r,Carmen M. Hackl,Alexander Roller,Bernhard K. Keppler,Wolfgang Kandioller,éva A. Enyedy New J. Chem. 2018 42 11174
-
Badr El Aroussi,Josef Hamacek New J. Chem. 2017 41 4390
-
4. Reactions of formylchromone derivatives. Part 5. Transformations of 3-formylchromones into pyrroles and pyridinesPaul D. Clarke,Alan O. Fitton,Mario Kosmirak,Hans Suschitzky,John L. Suschitzky J. Chem. Soc. Perkin Trans. 1 1985 1747
-
Cristóbal Melero,Oleg N. Shishilov,Eleuterio álvarez,Pilar Palma,Juan Cámpora Dalton Trans. 2012 41 14087
-
6. 718. Attempts to prepare new aromatic systems. Part VII. 15 : 16-Dihydro-15 : 16-diazapyrene. The synthesis of di(pyridine-2 : 6-dimethylene)Wilson Baker,K. M. Buggle (Née Gallagher),J. F. W. McOmie,D. A. M. Watkins J. Chem. Soc. 1958 3594
-
Emily R. Neil,Alexander M. Funk,Dmitry S. Yufit,David Parker Dalton Trans. 2014 43 5490
-
Nicholas Chatterton,Christelle Gateau,Marinella Mazzanti,Jacques Pécaut,Alain Borel,Lothar Helm,André Merbach Dalton Trans. 2005 1129
-
Gianluca Ambrosi,M. Paz Clares,Isabel Pont,Mauro Formica,Vieri Fusi,Angela Ricci,Paola Paoli,Patrizia Rossi,Enrique García-Espa?a,Mario Inclán Dalton Trans. 2020 49 1897
-
Tsvetan Kardashliev,Sven Panke,Martin Held Green Chem. 2022 24 3651
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
934-60-1 (6-Methylpicolinic acid) 関連製品
- 207399-25-5(Isoquinoline-3-carboxylic Acid Hydrate)
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 203626-75-9(Isoquinoline-3-carboxylic Acid Hydrate)
- 18088-10-3(4,6-dimethylpyridine-2-carboxylic acid)
- 634-97-9(1H-pyrrole-2-carboxylic acid)
- 486-73-7(Isoquinoline-1-carboxylic acid)
- 4434-13-3(5-methylpyridine-2-carboxylic acid)
- 98-98-6(Picolinic acid)
- 6624-49-3(Isoquinoline-3-carboxylic Acid)
- 4021-08-3(4-Methylpyridine-2-carboxylic Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid

清らかである:99%
はかる:500g
価格 ($):459.0